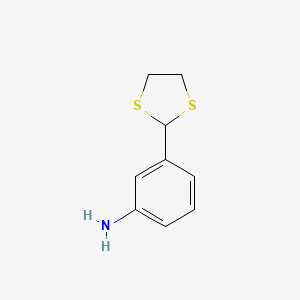

3-(1,3-Dithiolan-2-yl)aniline

Beschreibung

3-(1,3-Dithiolan-2-yl)aniline (CAS: 50427-03-7) is an aromatic amine derivative featuring a 1,3-dithiolane ring attached to the meta position of an aniline moiety. Its molecular formula is C₉H₁₁NS₂, with a molecular weight of 197.325 g/mol and a purity of ≥95% for research use . The compound is characterized by the presence of sulfur atoms in the dithiolane ring, which confer unique electronic and steric properties. This structure makes it valuable in organic synthesis, particularly in electrophilic substitution reactions and as a precursor for heterocyclic compounds .

Eigenschaften

IUPAC Name |

3-(1,3-dithiolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMKFWMYTKRSBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dithiolan-2-yl)aniline typically involves the reaction of 1,3-dithiolane with aniline under specific conditions. . The reaction is carried out in the presence of a solvent such as ethanol, and the mixture is heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,3-Dithiolan-2-yl)aniline undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aniline ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated or nitro-substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

As a Chemical Scaffold:

- Tyrosinase Inhibitors Research indicates that 1,3-dithiolane derivatives, including compounds similar to 3-(1,3-Dithiolan-2-yl)aniline, can be used as a chemical scaffold for potent tyrosinase inhibition . These compounds have been investigated for their antimelanogenic effects, showing potential as skin-whitening agents .

- (2-substituted phenyl-1,3-dithiolan-4-yl) methanol (PDTM) Derivatives Studies have designed and synthesized PDTM derivatives to find new chemical scaffolds exhibiting excellent tyrosinase-inhibitory activity . Several PDTM derivatives have been found to inhibit mushroom tyrosinase more effectively than kojic acid or arbutin .

Reagent in Synthesis:

- (1,3-Dithiolan-2-yl)trimethylammonium iodide: This compound, derived from 2-dimethylamino-1,3-dithiolane, can be used as an electrophilic 1,3-dithiolanylating reagent . It reacts with aromatic amines to yield N- or C- dithiolanylated products, which can be further hydrolyzed to aldehydes .

Related Compounds and Applications:

Wirkmechanismus

The mechanism of action of 3-(1,3-Dithiolan-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the promyelocytic leukemia-retinoic acid receptor alpha fusion protein, similar to arsenic trioxide . This interaction can lead to the induction of apoptosis in cancer cells, making it a potential chemotherapeutic agent.

Vergleich Mit ähnlichen Verbindungen

4-(1,3-Dithiolan-2-yl)aniline

- Structural Difference : The dithiolane ring is attached to the para position of the aniline group (vs. meta in the target compound).

- Properties: CAS: 94838-73-0 Molecular Weight: 197.32 g/mol Density: 1.28 g/cm³ Boiling Point: 381.3°C (760 mmHg) Applications: Used in synthesis of heterocycles and coordination polymers. Notable in studies by De (2005) and Lindsey (1994) for catalytic applications .

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline

- Structural Difference : Replaces the dithiolane ring with a dioxolane ring (oxygen instead of sulfur) and includes four methyl groups.

- Properties :

- Key Contrast : The oxygen atoms reduce electron-withdrawing effects compared to sulfur, while methyl groups increase steric hindrance, limiting reactivity in bulky environments.

3-(1,3-Dioxan-2-yl)aniline

- Structural Difference : Features a six-membered dioxane ring (vs. five-membered dithiolane).

- Properties: Molecular Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol Collision Cross-Section: Predicted for gas-phase studies .

3-(2-Methyl-1,3-dioxolan-2-yl)aniline

3-(1-Butyl-1H-imidazol-2-yl)aniline

- Structural Difference : Replaces the dithiolane ring with a butyl-substituted imidazole .

- Properties :

- Key Contrast : The imidazole ring provides basicity and metal-coordination capabilities absent in sulfur-based analogs.

Research Findings and Implications

- Reactivity : The sulfur atoms in dithiolane derivatives enhance electrophilic substitution reactivity compared to oxygenated analogs, as demonstrated in dithiolanylation reactions .

- Thermal Stability : Para-substituted dithiolanylaniline (4-position) exhibits higher thermal stability (boiling point ~381°C) than the meta isomer due to resonance effects .

- Biological Relevance : Imidazole-containing analogs show promise in pharmacological studies, whereas dithiolane derivatives are less explored in this domain .

Biologische Aktivität

3-(1,3-Dithiolan-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of a dithiolane ring fused to an aniline moiety. Its chemical formula is , which contributes to its unique reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated in several contexts:

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve:

- Inhibition of cell proliferation : The compound interacts with specific proteins involved in cellular growth pathways.

- Induction of apoptosis : Studies show that treatment with this compound leads to programmed cell death in cancerous cells.

Table 1: Cytotoxicity Data on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 15.2 | |

| MCF-7 (Breast) | 12.5 | |

| A549 (Lung) | 18.4 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:

- Bacterial Inhibition : The compound exhibits significant antibacterial effects against strains such as E. coli and S. aureus.

- Fungal Inhibition : It has also demonstrated antifungal properties, particularly against Candida albicans.

Table 2: Antimicrobial Efficacy Data

Case Studies

Several studies have specifically examined the biological activity of this compound:

- Cytotoxicity Study : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, with notable effects observed in breast and cervical cancer cells.

- Antimicrobial Activity Assessment : Another investigation focused on the antimicrobial properties of the compound, revealing that it was more effective than standard antibiotics against certain bacterial strains and comparable to antifungal treatments against yeast infections .

The proposed mechanisms through which this compound exerts its biological effects include:

- Protein Interaction : The compound binds to specific proteins involved in cell cycle regulation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells, leading to their death.

Q & A

Basic: How can the molecular structure of 3-(1,3-Dithiolan-2-yl)aniline be determined experimentally?

Answer:

The molecular structure can be resolved using single-crystal X-ray diffraction (SCXRD) . Key steps include:

- Growing high-quality crystals (e.g., via slow evaporation or diffusion methods).

- Collecting diffraction data with a Bruker SMART APEXII CCD detector (MoKα radiation, λ = 0.71073 Å) .

- Refining the structure using SHELXL for small-molecule crystallography, which handles bond lengths, angles, and thermal displacement parameters .

- Analyzing intermolecular interactions (e.g., π-π stacking, C–H···O hydrogen bonds) to validate packing stability .

Basic: What synthetic methodologies are reported for this compound derivatives?

Answer:

Synthesis often involves cyclocondensation or thiolane ring formation :

- Reacting aniline precursors with 1,2-ethanedithiol under acidic conditions to form the dithiolane ring.

- Example: A related pyrido[1,2-a]pyrimidinone derivative was synthesized via nucleophilic substitution, yielding 86% with a 1,3-dithiolan moiety .

- Purification via column chromatography and crystallization ensures product integrity.

Advanced: How should researchers address crystallographic disorder in 1,3-dithiolan-containing compounds?

Answer:

Disorder in the dithiolan ring (e.g., partial occupancy of sulfur atoms) requires:

- Multi-component refinement in SHELXL to model atomic positions with fractional occupancies .

- Validation using residual density maps (Fo-Fc) to ensure no significant unmodeled electron density.

- Reporting disorder ratios (e.g., 0.85:0.15) and refining anisotropic displacement parameters for clarity .

Advanced: What computational methods elucidate the electronic properties of this compound?

Answer:

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to analyze frontier molecular orbitals (HOMO-LUMO) and charge distribution .

- Compare computed bond lengths/angles with SCXRD data to validate structural accuracy.

- Simulate spectroscopic properties (e.g., NMR, IR) for cross-verification with experimental results.

Intermediate: How do intermolecular interactions influence the solid-state properties of this compound?

Answer:

- π-π stacking between aromatic rings (e.g., 3.43–3.49 Å distances) stabilizes crystal packing .

- Weak C–H···O/S interactions contribute to supramolecular assembly.

- Use Mercury software to visualize and quantify these interactions, ensuring reproducibility in polymorph studies.

Advanced: How can reaction conditions be optimized for synthesizing this compound?

Answer:

- Apply Box-Behnken experimental design to optimize variables (e.g., temperature, stoichiometry, catalyst loading) .

- Use response surface methodology (RSM) to model yield vs. parameters, identifying ideal conditions.

- Monitor reactions via TLC or HPLC-MS to track intermediate formation and minimize side products.

Basic: What analytical techniques confirm the purity of this compound?

Answer:

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- 1H/13C NMR to confirm proton environments and carbon connectivity.

- Differential scanning calorimetry (DSC) to check melting point consistency (e.g., 431–433 K) .

Advanced: What safety protocols are critical when handling 1,3-dithiolan derivatives?

Answer:

- Use fume hoods and PPE (gloves, goggles) due to potential toxicity (refer to SDS for specific hazards) .

- Avoid exposure to oxidizing agents, as sulfur-containing compounds may release hazardous gases.

- Store under inert atmosphere (N2/Ar) to prevent decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.